2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid
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Overview
Description
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a benzoic acid moiety linked to an isoindoline structure through an amino-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted with 2-aminobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- N-Phthalyl-DL-alanine
- 2-phthalimidopropionic acid
Uniqueness
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is unique due to its specific structure, which combines the properties of both isoindoline and benzoic acid moieties. This unique combination allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c19-14-10-5-1-2-6-11(10)15(20)18(14)9-17-13-8-4-3-7-12(13)16(21)22/h1-8,17H,9H2,(H,21,22) |
InChI Key |
WQPFJGQCGCGPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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